molecular formula C25H22ClNO3 B1659609 Fenvalerate beta CAS No. 66267-77-4

Fenvalerate beta

Cat. No.: B1659609
CAS No.: 66267-77-4
M. Wt: 419.9 g/mol
InChI Key: NYPJDWWKZLNGGM-ZEQRLZLVSA-N
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Description

Fenvalerate beta is a specific isomeric form of the synthetic pyrethroid insecticide Fenvalerate (CAS 51630-58-1). Pyrethroids are non-systemic insecticides and acaricides known for their high efficacy and low mammalian toxicity, mimicking the insecticidal activity of natural pyrethrins . Fenvalerate is a mixture of four optical isomers, and the beta isomer is one of these distinct stereoisomeric forms . This compound is a sodium channel modulator, exhibiting its effects through a non-systemic action with both contact and stomach activity, leading to disrupted nerve function in target pests . Its primary research value lies in its application as a tool to study insecticide mode of action, the mechanisms of resistance in pest species (IRAC Group 3A), and the environmental fate of pyrethroids . Fenvalerate is used to control a wide range of pests, including those from the Lepidoptera, Diptera, and Hemiptera families, making it relevant for research on crops like cotton, soybeans, and various fruits and vegetables . From an environmental research perspective, Fenvalerate has a low aqueous solubility and is highly toxic to most aquatic organisms and bees, making it a critical compound for ecotoxicological studies . Furthermore, research into its biodegradation, including by bacterial strains like Citrobacter freundii , is an active area of scientific inquiry . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[(R)-cyano-(3-phenoxyphenyl)methyl] (2S)-2-(4-chlorophenyl)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPJDWWKZLNGGM-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058450
Record name B-Fenvalerate
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Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66267-77-4
Record name Fenvalerate β
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenvalerate beta
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Record name B-Fenvalerate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester, (R-R*,S*))-
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Record name FENVALERATE .BETA.
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Preparation Methods

Reaction Mechanism and Pathway

The synthesis proceeds via two sequential steps:

  • Acyl Chloride Formation :
    2-(4-Chlorophenyl)-3-methylbutyric acid reacts with thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) to yield 2-(4-chlorophenyl)-3-methylbutyryl chloride. The reaction completes within 3–4 hours at room temperature, with excess SOCl₂ removed via filtration.

$$
\text{C}{11}\text{H}{12}\text{ClO}2 + \text{SOCl}2 \xrightarrow{\text{DMF}} \text{C}{11}\text{H}{11}\text{Cl}2\text{O} + \text{SO}2 + \text{HCl}
$$

  • Stereoselective Esterification :
    The acyl chloride intermediate reacts with 3-phenoxybenzaldehyde, sodium cyanide (NaCN), and triethylamine in a toluene/water biphasic system. Triethylamine facilitates deprotonation of the cyanide ion while neutralizing HCl, driving the reaction toward the beta-isomer. The optimized protocol operates at room temperature (20–25°C) for 12–16 hours, followed by solvent evaporation to isolate this compound.

    $$
    \text{C}{11}\text{H}{11}\text{Cl}2\text{O} + \text{C}{13}\text{H}{10}\text{O}2 + \text{NaCN} \xrightarrow{\text{Et}3\text{N}} \text{C}{25}\text{H}{22}\text{Cl}2\text{NO}3 + \text{NaCl} + \text{H}2\text{O}
    $$

Optimization of Reaction Parameters

Key parameters influencing yield and stereoselectivity include:

Parameter Optimal Range Impact on Yield/Stereochemistry
Solvent System Toluene/Cyclohexane Cyclohexane improves purity (97.3% vs. 96.0% in toluene)
Catalyst Loading 5–10 mol% Et₃N Excess Et₃N (>15 mol%) induces racemization
Temperature 20–25°C Higher temperatures reduce ee by promoting side reactions
Molar Ratio (Acyl Chloride:Aldehyde) 1:1.05 Substoichiometric aldehyde decreases conversion by 12%

Comparative Analysis of Synthetic Methodologies

The triethylamine-catalyzed method surpasses conventional approaches in efficiency and practicality:

Method Steps Yield (%) ee (%) Key Limitations
Cyanohydrin Route 4 58 72 HCN emission, low thermal stability
Chiral Auxiliary 5 67 85 High cost ($320/g catalyst), chromatographic purification
Triethylamine Protocol 2 99.4 96 Requires anhydrous conditions

The one-step method reduces production costs by 40% compared to multi-step sequences, primarily by eliminating intermediate isolation and purification. Industrial trials demonstrated scalability to 500 kg batches with consistent ee (94–96%) and yield (98.5 ± 0.7%).

Industrial Applications and Process Design

Adoption of this methodology in manufacturing necessitates:

  • Solvent Recovery Systems : Toluene and cyclohexane are recycled via fractional distillation, achieving 92% recovery rates.
  • Waste Stream Management : Aqueous phases containing NaCl and residual Et₃N are neutralized with HCl before bioremediation.
  • Continuous Flow Reactors : Pilot studies show a 15% increase in space-time yield (2.1 kg·L⁻¹·h⁻¹) compared to batch reactors.

Chemical Reactions Analysis

Metabolic Pathways in Mammalian Systems

Fenvalerate undergoes three primary metabolic reactions in rodents:

  • Ester cleavage at the central ester bond

  • Hydroxylation of aromatic rings

  • Conjugation of metabolites for excretion

Key Findings from Rodent Studies:

Reaction TypeMetabolites IdentifiedExcretion Ratio (Urine:Faeces)Tissue Accumulation Pattern
Ester hydrolysis3-Phenoxybenzoic acid (3-PBA)30-40% : 60-70%Fat > Liver > Adrenal glands
4'-Hydroxylation4'-OH-3-Phenoxybenzoic acid15-25% : 75-85%Detectable in liver microsomes
Cyanide conversionThiocyanate conjugates<5% in urineTransient detection in blood

A 7-day excretion study in rats showed 94-102% elimination of [14C]-labeled fenvalerate, with tissue residues peaking in fat (1.16-1.58 µg/g) within 24 hours post-dosing . The half-life of total radioactivity ranged from 0.5-2.0 days across different stereoisomers.

Microbial Degradation Pathways

Citrobacter freundii strain CD-9 demonstrates enhanced degradation capacity through novel enzymatic pathways:

Optimized Degradation Conditions:

ParameterOptimal ValueDegradation Efficiency
pH6.388% in 72 hrs
Substrate Conc.77 mg/L
Inoculum Size6% (v/v)

Novel Metabolites Identified:

  • α-Cyano-3-phenoxybenzyl alcohol

  • 2-(4-Chlorophenyl)-3-methylbutyric acid

  • o-Phthalaldehyde (newly reported intermediate)

The proposed bacterial degradation pathway involves sequential hydrolysis, dechlorination, and ring-opening reactions, differing significantly from mammalian metabolic patterns.

Stereochemical Influences on Reactivity

The four stereoisomers demonstrate distinct reaction kinetics:

Isomer ConfigurationHydrolysis Rate (k, h⁻¹)Hydroxylation EfficiencyCytochrome P450 Binding Affinity
[2S,αS] (esfenvalerate)0.42 ± 0.0384% ± 2.1High (Kd = 12.3 nM)
[2S,αR]0.38 ± 0.0572% ± 3.4Moderate (Kd = 18.7 nM)
[2R,αS]0.31 ± 0.0465% ± 2.9Low (Kd = 29.1 nM)
[2R,αR]0.28 ± 0.0658% ± 4.1Minimal binding

Environmental Degradation Chemistry

Fenvalerate undergoes photolytic decomposition with primary reaction products:

Sunlight-Mediated Reactions (λ > 290 nm):

  • Primary pathway : Cleavage of ester bond (quantum yield Φ = 0.33)

  • Secondary reaction : Demethylation of phenoxy group (Φ = 0.12)

  • Tertiary process : Isomerization (Φ = 0.07)

Hydrolysis studies show pH-dependent degradation:

  • t₁/₂ (25°C) : 4.8 days (pH 5) → 2.1 days (pH 7) → 18 hrs (pH 9)

This comprehensive analysis integrates data from mammalian toxicology studies , microbial degradation research , and physicochemical characterization , demonstrating the complex reactivity profile of fenvalerate stereoisomers. The identification of novel microbial metabolites and stereospecific reaction kinetics provides critical insights for environmental remediation strategies and toxicological risk assessments.

Scientific Research Applications

Agricultural Applications

Fenvalerate is primarily utilized in agriculture due to its broad-spectrum insecticidal properties, targeting a variety of pests that affect crops such as tea, cotton, and vegetables.

Pest Control Efficacy

  • Target Pests : Fenvalerate effectively controls pests like aphids, thrips, and caterpillars.
  • Application Methods : It can be applied through foliar sprays, soil treatments, and seed treatments.

Table 1: Efficacy of Fenvalerate Against Common Agricultural Pests

Pest TypeTarget SpeciesApplication Rate (g/ha)Efficacy (%)
AphidsMyzus persicae10085
ThripsFrankliniella spp.15090
CaterpillarsSpodoptera exigua20080

Environmental Monitoring

The detection and monitoring of fenvalerate residues in food products and the environment are crucial due to potential health risks associated with its use.

Residue Detection Techniques

Recent studies have focused on developing sensitive detection methods for fenvalerate residues in agricultural products. A notable advancement is the use of monoclonal antibodies for rapid detection in dark teas, highlighting the need for effective residue monitoring systems to ensure food safety .

Table 2: Detection Methods for Fenvalerate Residues

MethodSensitivity (IC50)Application Area
ELISA (Enzyme-Linked Immunosorbent Assay)0.8 µg/mLFood safety
HPLC (High-Performance Liquid Chromatography)0.5 µg/mLEnvironmental samples

Toxicological Studies

Understanding the toxicological effects of fenvalerate is essential for assessing its safety for human health and the environment.

Acute and Chronic Toxicity

Studies have shown that fenvalerate has a low risk of carcinogenicity based on extensive toxicity evaluations in animal models. The NOAEL (No Observed Adverse Effect Level) for long-term exposure in rats was determined to be 30 ppm .

Table 3: Toxicity Findings from Animal Studies

Study TypeSpeciesNOAEL (ppm)Key Findings
Long-term dietary studyRats30No carcinogenic effects observed
Developmental toxicityMice15Irregular respiration noted

Ecotoxicological Impact

The impact of fenvalerate on non-target organisms is another critical area of research.

Aquatic Toxicity

Research indicates that fenvalerate poses significant risks to aquatic life, particularly fish species such as Oreochromis spp., where exposure resulted in biochemical changes in gill tissues .

Table 4: Ecotoxicological Effects on Aquatic Organisms

OrganismConcentration (µg/L)Observed Effects
Oreochromis spp.10Decreased lipid content
Zebrafish larvae5Altered behavior and mortality rates

Regulatory Perspectives

Various regulatory bodies have established guidelines regarding the safe use of fenvalerate to mitigate risks associated with its application.

Guidelines by WHO and EPA

The World Health Organization (WHO) and the Environmental Protection Agency (EPA) have conducted extensive reviews on fenvalerate, concluding that it poses minimal carcinogenic risk at expected dietary levels .

Table 5: Regulatory Guidelines for Fenvalerate Use

OrganizationMaximum Residue Level (MRL)Comments
WHO0.05 mg/kgSafe for consumption
EPA0.01 mg/kgRegular monitoring required

Mechanism of Action

Fenvalerate beta exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization of nerve cells. This leads to paralysis and eventual death of the insect . The molecular targets include the sodium channels in the nerve cells, and the pathways involved are related to the disruption of normal nerve signal transmission .

Comparison with Similar Compounds

Comparison with Similar Pyrethroid Compounds

Estrogenic Activity

Fenvalerate beta and related pyrethroids exhibit varying estrogenic potentials via activation of estrogen receptors (ERα and ERβ):

  • This compound activates ERβ at low concentrations, similar to DDT and toxaphene, but shows weaker ERα agonism compared to estradiol (E2) .
  • Sumithrin induces pS2 expression (a marker of ERα activity) at levels comparable to fenvalerate (~4-fold induction vs. E2’s 5-fold), while d-trans-allethrin and permethrin show negligible estrogenic effects .

Table 1: Estrogenic Potential of Pyrethroids

Compound ERα Activation ERβ Activation pS2 Induction (vs. E2)
This compound Moderate Yes ~4-fold
Sumithrin Moderate Not tested ~4-fold
Permethrin None None No significant effect

Toxicity Profiles

Mammalian and Aquatic Toxicity
  • Mammals : this compound has an oral LD₅₀ of 451 mg/kg in rats , similar to imidacloprid but 4.5-fold less toxic than thiamethoxam .
  • Aquatic organisms : The 48-hour LC₅₀ for fenvalerate in Gambusia affinis is 15.0 µg/L , with mortality rates increasing at higher concentrations .
  • Bees: this compound is highly toxic to bees (LD₅₀ = 0.017 µg/bee), comparable to neonicotinoids like thiamethoxam .

Table 2: Toxicity Comparison

Compound LD₅₀ (Rat, mg/kg) LC₅₀ (Aquatic, µg/L) Bee LD₅₀ (µg/bee)
This compound 451 15.0 0.017
Beta-cypermethrin 250* 8.5* 0.012*
Deltamethrin 135 1.5 0.001

*Data for beta-cypermethrin inferred from resistance studies .

Insect Resistance

Field populations of Spodoptera litura show extreme resistance to this compound compared to other pyrethroids:

  • JD population : 9,123.5-fold resistance to fenvalerate vs. 642.0-fold for beta-cypermethrin .
  • Resistance mechanisms involve upregulation of detoxification genes (e.g., cytochrome P450s), which are less effective against beta-cypermethrin .

Table 3: Resistance Ratios in Spodoptera litura

Compound Resistance Ratio (JD Population)
This compound 9,123.5
Beta-cypermethrin 642.0
Cyhalothrin 6,986.0

Environmental Persistence and Degradation

  • Photodegradation : this compound undergoes first-order photolysis in acetonitrile, producing chlorinated byproducts .
  • Environmental equivalence : 1 kg of this compound emissions equates to 1 kg of imidacloprid or 4.5 kg of thiamethoxam in terms of mammalian toxicity .

Structural and Spectral Differences

  • THz/DFT spectra : this compound’s spectral profile differs from deltamethrin and beta-cypermethrin, reflecting variations in halogenation and stereochemistry .
  • Selectivity in detection : this compound has lower quenching constants (1.75 × 10⁻³ ) than cyhalothrin (3.02 × 10⁻³ ) in fluorescent microsensors, indicating weaker binding affinity .

Biological Activity

Fenvalerate beta is a synthetic pyrethroid insecticide known for its potent biological activity against a variety of pests. As a derivative of fenvalerate, it exhibits similar properties but may differ in its specific biological interactions and toxicological effects. This article explores the biological activity of this compound, focusing on its effects on aquatic organisms, potential estrogenic activity, and overall toxicological profile.

Toxicological Effects on Aquatic Life

A significant body of research has focused on the impact of fenvalerate on aquatic organisms, particularly fish. A study on the gill tissue of Oreochromis mossambicus revealed that exposure to fenvalerate leads to notable alterations in carbohydrate metabolism and lipid composition. The findings indicated:

  • Decreased Glycogen Content : Fish exposed to sublethal concentrations showed a reduction in glycogen levels, suggesting increased energy demands for detoxification processes.
  • Altered Lipid Profiles : The study reported changes in lipid acyl chain flexibility, indicating that fenvalerate disrupts normal membrane functions. Specifically, the intensity of lipid bands diminished with increasing concentrations of fenvalerate, pointing to a disordering effect on membrane lipids .

Table 1: Biochemical Changes in Gill Tissues Due to Fenvalerate Exposure

ParameterControl GroupFenvalerate Exposure
Glycogen ContentHighLow
Lipid Acyl Chain OrderNormalDecreased
Lactic Acid LevelsBaselineIncreased

Estrogenic Activity

Research has also evaluated the potential estrogenic effects of fenvalerate. In studies involving Wistar rats, fenvalerate was shown to affect reproductive capabilities. The concentrations of residues in various tissues were examined, revealing:

  • Tissue Concentration Variability : Highest residues were found in fat tissues, with significantly lower levels in blood and liver. This suggests a potential bioaccumulation effect that could impact reproductive health over time .
  • Excretion Patterns : Most radioactivity from administered doses was excreted within a week, indicating a rapid elimination process. However, certain metabolites remained detectable longer, raising concerns about long-term exposure risks .

Case Studies and Research Findings

Several case studies have highlighted the broader implications of fenvalerate exposure:

  • Human Exposure Studies : A study involving human volunteers exposed to fenvalerate reported symptoms such as paresthesia, indicating neurotoxic effects at certain exposure levels .
  • Impact on Non-target Organisms : Research has shown that fenvalerate not only affects target pests but also has detrimental effects on beneficial insects and other non-target species, raising ecological concerns regarding its use in agriculture .

Table 2: Summary of Research Findings on Fenvalerate

Study FocusFindingsReference
Aquatic ToxicityDecreased glycogen and altered lipids
Estrogenic ActivityResidue accumulation in fat tissues
Human Health ImpactNeurotoxic symptoms reported

Q & A

Q. How can Fenvalerate beta be reliably identified and quantified in environmental samples?

To identify and quantify this compound, combine high-performance liquid chromatography (HPLC) with gas chromatography-mass spectrometry (GC-MS). HPLC separates compounds based on polarity, while GC-MS confirms structural identity through fragmentation patterns . Calibration curves using certified reference standards are critical for quantification. For soil samples, optimize extraction protocols (e.g., solvent mixtures like hexane:acetone) to account for matrix interference .

Q. What experimental design optimizes biodegradation studies of this compound in soil?

Use response surface methodology (RSM) to model degradation efficiency under varying pH, temperature, and substrate concentrations. For example, Citrobacter freundii CD-9 achieves maximal Fenvalerate degradation (88% in 72 hours) at pH 6.3, 77 mg/L substrate concentration, and 6% inoculum . Include controls for abiotic degradation (e.g., autoclaved soil) to distinguish microbial activity from chemical hydrolysis.

Q. How do researchers validate metabolic pathways of Fenvalerate degradation?

Combine metabolite profiling (via GC-MS) with enzyme localization assays. For instance, intracellular enzymes in C. freundii CD-9 degrade Fenvalerate into intermediates like dibutyl phthalate (DBP) and novel compounds such as o-phthalaldehyde . Pathway validation requires comparative analysis of wild-type and enzyme-knockout strains to confirm enzymatic roles.

Advanced Research Questions

Q. How can contradictory data on Fenvalerate resistance in insect populations be reconciled?

Resistance levels vary due to genetic diversity and exposure history. For example, Spodoptera litura populations exhibit 84.5- to 9,123.5-fold resistance to this compound, influenced by cytochrome P450 monooxygenase upregulation . Use transcriptome-wide association studies (TWAS) to link resistance phenotypes to specific gene expression patterns. Cross-validate findings with in vitro enzyme inhibition assays .

Q. What methodological strategies improve coculture systems for synergistic Fenvalerate degradation?

Staggered inoculation of degraders like C. freundii CD-9 and Stenotrophomonas acidaminiphila BDBP 071 enhances degradation efficiency. Pre-culturing CD-9 for 16 hours before adding BDBP 071 (5:5 inoculum ratio) achieves 84.37% Fenvalerate degradation and reduces DBP by 5.21 mg/L . Monitor metabolite cross-feeding via time-course GC-MS to optimize strain interactions.

Q. How should researchers address discrepancies in metabolite identification across studies?

Discrepancies (e.g., 10 vs. 12 metabolites reported ) arise from analytical sensitivity or microbial strain differences. Standardize protocols using the Metabolomics Standards Initiative (MSI) guidelines. Employ hybrid approaches: LC-MS/MS for polar metabolites and GC-MS for volatile intermediates. Include isotopic labeling (e.g., ¹³C-Fenvalerate) to track carbon flow .

Q. What statistical criteria ensure robust reporting of this compound toxicity data?

Adhere to the Pharmaceutical Research Instructions for Authors:

  • Report means ± SD with ≤3 significant figures unless instrumentation precision justifies more .
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Define "significant" only with p-values (e.g., p < 0.05) and effect sizes (e.g., Cohen’s d) .

Methodological Best Practices

  • Data Reproducibility : Document all experimental parameters (e.g., inoculum age, agitation speed) for replication .
  • Ethical Compliance : For field studies, obtain permits for soil sampling and disclose potential ecological risks .
  • Open Science : Deposit raw spectral data (GC-MS, HPLC) in repositories like Zenodo with CC-BY licenses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.